1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 7, and a thiazol-2-yl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The structural diversity of these compounds arises from variable substituents on the aryl, alkyl, or heterocyclic groups, enabling tailored physicochemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-12-7-8-16-14(11-12)19(25)17-18(13-5-3-4-6-15(13)27-2)24(21(26)20(17)28-16)22-23-9-10-29-22/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGODHLFIHINDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions.
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biological Activity
1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates a chromeno-pyrrole core with substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in the thiazole and pyrrole classes have demonstrated significant antibacterial properties.
- Antioxidant Properties : The presence of phenolic groups often correlates with antioxidant activity.
- Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes related to various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole and pyrrole derivatives. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 μg/mL .
Comparative Antimicrobial Efficacy
A summary of antimicrobial activities for related compounds is presented in Table 1:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1-(2-Methoxyphenyl)-7-methyl... | Staphylococcus aureus | 32 |
| Thiazole derivative A | E. coli | 64 |
| Pyrrole derivative B | Mycobacterium smegmatis | 8 |
The mechanisms by which these compounds exert their biological effects are varied:
- Enzyme Inhibition : Many thiazole and pyrrole derivatives inhibit enzymes crucial for bacterial survival. For example, compounds targeting DNA gyrase have shown promising antibacterial activity .
- Oxidative Stress Reduction : The antioxidant properties may be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Pyrrole Derivatives : A study evaluated various pyrrole derivatives for their antibacterial properties against multiple strains of bacteria. The results indicated that structural modifications significantly influenced their efficacy .
- Thiazole-Based Compounds : Research focused on thiazole derivatives revealed their potential as anti-tubercular agents. Compounds exhibited IC50 values comparable to established treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic pathways, and inferred physicochemical/reactivity profiles.
Structural and Substituent Variations
The chromeno[2,3-c]pyrrole-3,9-dione scaffold allows for extensive modifications. Key analogs include:
Physicochemical Properties (Inferred)
- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to the nitro-substituted analog . Thiazole’s planar structure may enhance crystallinity.
- Melting Points : Thiazole-containing derivatives (e.g., target compound and analog) are expected to exhibit higher melting points due to rigid π-stacking, whereas alkylated analogs () may have lower melting points .
Reactivity and Functionalization
- Hydrazine Reactivity: Chromeno-pyrrole-diones react with hydrazine hydrate to form pyrazolone derivatives. The thiazole group in the target compound may sterically hinder this reaction compared to less bulky substituents (e.g., alkyl) .
- Further Functionalization : The methyl group at position 7 in the target compound could serve as a site for oxidation or halogenation, a pathway less feasible in chloro-substituted analogs .
Q & A
Q. What is the optimal synthetic methodology for preparing 1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 variants with substituents like methyl, chloro, or fluoro),
- Aryl aldehydes (26 examples, e.g., methoxy, halogen, or benzyl-substituted),
- Primary amines (27 examples, including alkyl and aryl amines).
Q. Procedure :
React the three components in dry dioxane under mild heating (80°C for 15–20 h).
Monitor reaction progress via TLC.
Isolate the product via crystallization (no chromatography required).
Q. Key Metrics :
- Yield : 43–86%, with >70% yield in >50% of cases.
- Purity : >95% (HPLC-validated).
This method accommodates diverse substituents, enabling scalable synthesis of the chromeno-pyrrole-dione core .
Q. How is the structural integrity of the compound validated after synthesis?
A multi-technique approach is employed:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methoxyphenyl at position 1, thiazole at position 2).
- IR Spectroscopy : Verify functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated vs. observed).
- HPLC : Assess purity (>95%) and rule out side products.
For example, in analogous chromeno-pyrrole-diones, HRMS data showed <5 ppm deviation between calculated and observed values, ensuring structural accuracy .
Q. What substituent combinations are compatible with the chromeno[2,3-c]pyrrole-3,9-dione core?
The synthesis tolerates a broad range of substituents:
| Position | Compatible Groups | Notes |
|---|---|---|
| 1-(Aryl) | Methoxy, nitro, halogen | Electron-withdrawing/donating groups accepted. |
| 2-(Thiazole) | Thiazol-2-yl, benzyl | Heterocyclic or alkyl chains feasible. |
| 7-(Alkyl) | Methyl, ethyl, allyl | Steric hindrance minimally affects yields. |
Substituent electronic effects (e.g., methoxy vs. nitro) influence reaction time but not overall success. For example, electron-deficient aldehydes require shorter heating (15–20 min) compared to electron-rich analogs (up to 2 h) .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatives with electron-deficient aryl aldehydes?
Key Variables :
- Solvent : Dry dioxane enhances solubility of polar intermediates.
- Amine Stoichiometry : Use 1.1 eq. of amine for aldehydes with phenolic hydroxyl groups to prevent side reactions.
- Heating Time : Reduce to 15–20 min for electron-deficient aldehydes (e.g., nitro-substituted) to avoid over-dehydration.
Case Study :
A derivative with a 4-nitrobenzaldehyde substituent achieved 78% yield under optimized conditions (15 min heating, 1.1 eq. benzylamine) .
Q. What post-synthetic derivatization pathways are feasible for this compound?
The chromeno-pyrrole-dione core can undergo hydrazine-mediated ring-opening to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones:
React 1.0 eq. chromeno-pyrrole-dione with 3–7 eq. hydrazine hydrate in dioxane.
Heat at 80°C for 15–20 h.
Isolate via crystallization.
This pathway enables access to fused pyrazole derivatives for biological screening .
Q. How can researchers resolve contradictions in yield data across substituent variants?
Analytical Framework :
- Electronic Effects : Electron-rich substituents (e.g., methoxy) slow imine formation, reducing yields unless heating is extended.
- Steric Effects : Bulky groups (e.g., tert-butyl) at position 7 lower yields (≤50%) due to hindered cyclization.
- Statistical Analysis : In a library of 223 compounds, 92% synthesis success was achieved by balancing electronic and steric factors.
Example : A 7-methyl derivative with 2-thiazole yielded 86%, while a 7-tert-butyl analog yielded 43% under identical conditions .
Q. What strategies are recommended for exploring the biological activity of this compound?
- Library Expansion : Synthesize analogs with varying substituents (e.g., halogen for bioavailability, thiazole for kinase targeting).
- In Silico Screening : Use molecular docking to predict interactions with targets like tyrosine kinases or DNA topoisomerases.
- Collaborative Studies : Partner with pharmacology groups to test in vitro cytotoxicity (e.g., against cancer cell lines).
Current research by the method’s developers focuses on identifying anticancer and antimicrobial candidates, with results pending publication .
Q. How does solvent choice impact the scalability of this synthesis?
Critical Factors :
- Polarity : Dioxane optimizes solubility of intermediates without side reactions.
- Cost/Efficiency : Crystallization in dioxane eliminates chromatography, reducing costs for large-scale synthesis.
- Safety : Low toxicity compared to alternatives like DMF.
Scalability Test : A 10-g scale synthesis maintained >70% yield and >95% purity, confirming industrial viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
